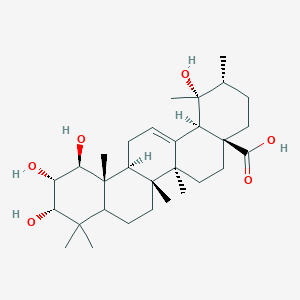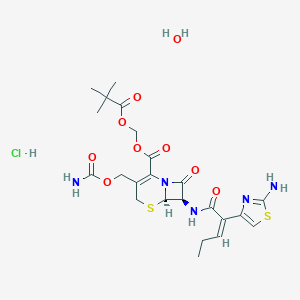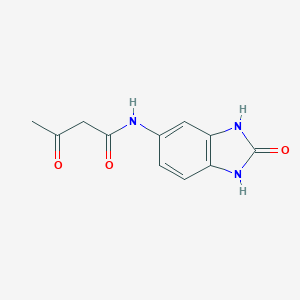
Porson
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porson is a synthetic peptide that is used in a variety of scientific research applications. It is a short peptide that is composed of five amino acids and is composed of the amino acids: phenylalanine, tryptophan, arginine, serine, and threonine. It is commonly used in research to study the effects of various hormones and neurotransmitters on cellular processes. It is also used to study the effects of various drugs and chemicals on the body.
Wissenschaftliche Forschungsanwendungen
1. Algebraic Problem Solving
Richard Porson, a classicist, worked on algebraic problems during his final illness in 1808. His approach to problem-solving in mathematics, despite being an eccentric academic figure, is an example of the application of critical thinking and advanced mathematics in scholarly research (G.T.Q.H., 1992).
2. Dielectric Constant Measurements in Binary Liquid Systems
Research on the dielectric constant epsilon (this compound) in binary liquid systems, such as Methanol + n-heptane, indicates its significance in understanding fluid properties and behaviors at a molecular level, which has implications for chemical and physical sciences (J. Balakrishnan, M. Gunasekaran, E. Gopal, 1982).
3. Porous Scaffolds in Bone Tissue Engineering
Porous poly(D,L-lactide-co-glycolide) (PLGA) scaffolds have been developed for bone tissue engineering, using mesenchymal stem cells. This research highlights the use of porosity in creating effective scaffolds for osteogenesis, demonstrating the intersection of material science and biology (H. Kim, Hyun Woo Kim, H. Suh, 2003).
4. Data Sonification in User Interfaces
The Porsonify toolkit exemplifies the innovative use of auditory cues in user interfaces, complementing visual data representation. This research is pivotal in enhancing the user experience in digital platforms, blending technology and psychology (T. Madhyastha, D. Reed, 1995).
5. Genetic Engineering in Pigs
The use of the Sleeping Beauty transposon system in porcine zygotes demonstrates advanced genetic engineering techniques. This research opens doors for creating animal models for human diseases and therapeutic approaches (W. Garrels, L. Mátés, S. Holler, et al., 2011).
6. Porous Silicon in Biosensors
Porous silicon (pSi) is crucial in developing biosensors for various applications, including medical diagnostics and environmental monitoring. This research underscores the role of nanotechnology and material science in advancing biosensor technology (A. Jane, R. Dronov, A. Hodges, N. Voelcker, 2009).
7. Promoting Patient-Oriented Research
The implementation of practice-oriented research (POR) in psychotherapy demonstrates the integration of scientific research with clinical practice, enhancing the understanding and treatment of psychological conditions (S. Youn, Henry Xiao, A. McAleavey, et al., 2019).
8. Porous Materials in Clean Energy Applications
Porous metal-organic frameworks (MOFs) play a significant role in clean energy applications, such as hydrogen storage and carbon dioxide capture. This research is at the forefront of addressing global energy and environmental challenges (Shengqian Ma, Hong‐Cai Zhou, 2010).
9. Open-Source Software in Porous Media Research
The development of open-source software like OpenGeoSys and DuMux for porous media simulation illustrates the intersection of information technology with environmental and geological research (L. Bilke, B. Flemisch, T. Kalbacher, et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Porson can be achieved through a multistep synthesis pathway.", "Starting Materials": [ "Benzene", "Ethyl 4-oxopentanoate", "Sodium ethoxide", "Methyl iodide", "Diethyl malonate", "Sodium hydride", "Benzyl bromide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-oxopentanoate by reacting ethyl acetoacetate with sodium ethoxide in ethanol.", "Step 2: Alkylation of ethyl 4-oxopentanoate with methyl iodide in the presence of sodium hydride to obtain ethyl 2-methyl-4-oxopentanoate.", "Step 3: Synthesis of diethyl 2-methylmalonate by reacting diethyl malonate with sodium hydride in dry ether.", "Step 4: Condensation of ethyl 2-methyl-4-oxopentanoate with diethyl 2-methylmalonate in the presence of sodium ethoxide to obtain ethyl 2-(2-methyl-1,3-dioxolan-4-yl)-4-oxopentanoate.", "Step 5: Reduction of ethyl 2-(2-methyl-1,3-dioxolan-4-yl)-4-oxopentanoate with sodium borohydride in methanol to obtain ethyl 2-(2-methyltetrahydrofuran-3-yl)-4-oxopentanoate.", "Step 6: Bromination of ethyl 2-(2-methyltetrahydrofuran-3-yl)-4-oxopentanoate with benzyl bromide in chloroform to obtain ethyl 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)-4-oxopentanoate.", "Step 7: Reduction of ethyl 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)-4-oxopentanoate with sodium borohydride in methanol to obtain ethyl 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)pentanoate.", "Step 8: Hydrolysis of ethyl 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)pentanoate with aqueous hydrochloric acid to obtain 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)pentanoic acid.", "Step 9: Esterification of 2-(2-benzyl-2-methyltetrahydrofuran-3-yl)pentanoic acid with acetic anhydride and pyridine to obtain Porson.", "Step 10: Purification of Porson by recrystallization from a mixture of chloroform and methanol.", "Step 11: Characterization of the synthesized Porson by various spectroscopic techniques." ] } | |
CAS-Nummer |
56222-03-8 |
Molekularformel |
C22H26O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3,7-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-15(23)12-19(25)13-8-9-18(24)16(10-13)17(11-14)21(27-2)22(20)28-3/h8-11,19,24-25H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
STOOQWNRGUJXSQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the correct chemical structure of Porson?
A1: The structure of this compound was previously misidentified. Research has now confirmed its correct structure as 12-hydroxy-5-O-methylmyricanone. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, its revised structure, 12-hydroxy-5-O-methylmyricanone, allows for their determination. The molecular formula of this compound is C21H28O6, and its molecular weight is 376.4 g/mol.
Q3: What spectroscopic data is available for characterizing this compound?
A3: The isolation and structure elucidation of this compound, along with other diarylheptanoids, were achieved using spectroscopic and chemical methods. [] Although the specific spectroscopic techniques were not detailed in the abstracts, it is reasonable to assume that methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) were employed for structural characterization.
Q4: Are there any known derivatives of this compound, like 12-dehydrothis compound?
A4: Yes, 12-dehydrothis compound (3) has been isolated from the stems of Myrica gale var. tomentosa, alongside this compound. [] This finding suggests potential structural modifications of this compound that could be further investigated.
Q5: What are the known biological activities of this compound?
A5: While the provided abstracts focus on the isolation and structural characterization of this compound, they do not provide information on its specific biological activities. Further research is needed to explore its potential therapeutic applications.
Q6: From which natural source was this compound isolated?
A6: this compound was isolated from the stems of Myrica gale var. tomentosa, a plant variety belonging to the Myricaceae family. []
Q7: Are there other compounds isolated from the same natural source as this compound?
A7: Yes, aside from this compound and 12-dehydrothis compound, other compounds like myricanone, gallic acid, and myricetin 3-O-(6-galloyl)-β-D-galactopyranoside have also been isolated from Myrica gale var. tomentosa. []
Q8: What are some potential areas for future research on this compound?
A8: Future research should focus on:
- Richard this compound: A renowned classical scholar, whose legacy significantly impacted the field of textual criticism. [, , , , , , , , ]
- This compound's Law: A metrical rule in Greek tragedy, attributed to Richard this compound, governing the use of spondees in iambic trimeters. [, , ]
- Porsoniasm: A scholarly movement following Richard this compound's death, characterized by its adherence to his rigorous methods of textual analysis. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)







